![molecular formula C15H15N5 B3968869 N-[2-(1H-imidazol-1-yl)ethyl]-6-phenyl-3-pyridazinamine](/img/structure/B3968869.png)
N-[2-(1H-imidazol-1-yl)ethyl]-6-phenyl-3-pyridazinamine
Übersicht
Beschreibung
N-[2-(1H-imidazol-1-yl)ethyl]-6-phenyl-3-pyridazinamine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is also known as PHD2 inhibitor, which refers to its ability to inhibit the activity of the enzyme prolyl hydroxylase domain-containing protein 2 (PHD2).
Wirkmechanismus
N-[2-(1H-imidazol-1-yl)ethyl]-6-phenyl-3-pyridazinamine inhibits the activity of PHD2 by binding to the active site of the enzyme. PHD2 is a member of the prolyl hydroxylase domain-containing protein family, which is involved in the regulation of HIF-1α. PHD2 hydroxylates HIF-1α, which targets it for degradation by the proteasome. Inhibition of PHD2 leads to the stabilization of HIF-1α, which in turn leads to the upregulation of genes involved in angiogenesis, cell survival, and glucose metabolism.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. Inhibition of PHD2 leads to the stabilization of HIF-1α, which in turn leads to the upregulation of genes involved in angiogenesis, cell survival, and glucose metabolism. This makes this compound a potential therapeutic agent for the treatment of cancer. Additionally, it has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-[2-(1H-imidazol-1-yl)ethyl]-6-phenyl-3-pyridazinamine is its specificity for PHD2. This makes it a valuable tool for studying the role of PHD2 in various biological processes. However, one of the limitations of this compound is its relatively low potency, which can make it difficult to achieve the desired level of inhibition in some experiments.
Zukünftige Richtungen
There are several future directions for research on N-[2-(1H-imidazol-1-yl)ethyl]-6-phenyl-3-pyridazinamine. One potential direction is to develop more potent PHD2 inhibitors that can be used in clinical settings for the treatment of cancer. Another direction is to study the role of PHD2 in other biological processes, such as angiogenesis and metabolism. Additionally, it would be interesting to investigate the potential anti-inflammatory effects of this compound in more detail. Finally, it would be valuable to study the pharmacokinetics and pharmacodynamics of this compound in more detail to optimize its use in clinical settings.
Wissenschaftliche Forschungsanwendungen
N-[2-(1H-imidazol-1-yl)ethyl]-6-phenyl-3-pyridazinamine has been extensively studied for its potential applications in various fields of research. One of the most promising applications of this compound is in the field of cancer research. It has been shown to inhibit the activity of PHD2, which is known to play a critical role in the development and progression of cancer. Inhibition of PHD2 leads to the stabilization of hypoxia-inducible factor 1-alpha (HIF-1α), which in turn leads to the upregulation of genes involved in angiogenesis, cell survival, and glucose metabolism. This makes this compound a potential therapeutic agent for the treatment of cancer.
Eigenschaften
IUPAC Name |
N-(2-imidazol-1-ylethyl)-6-phenylpyridazin-3-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5/c1-2-4-13(5-3-1)14-6-7-15(19-18-14)17-9-11-20-10-8-16-12-20/h1-8,10,12H,9,11H2,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGXRZPSLIFVUDG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(C=C2)NCCN3C=CN=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.